molecular formula C10H13BrO B1266837 1-(3-Bromopropyl)-3-methoxybenzene CAS No. 6943-97-1

1-(3-Bromopropyl)-3-methoxybenzene

Cat. No.: B1266837
CAS No.: 6943-97-1
M. Wt: 229.11 g/mol
InChI Key: LISAIUHOJQKVHK-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-methoxybenzene: is an organic compound with the molecular formula C10H13BrO It consists of a benzene ring substituted with a methoxy group at the third position and a bromopropyl group at the first position

Scientific Research Applications

1-(3-Bromopropyl)-3-methoxybenzene has several scientific research applications, including:

  • Organic Synthesis:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the preparation of various substituted benzene derivatives.
  • Medicinal Chemistry:

    • Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
    • Studied for its biological activity and potential therapeutic applications.
  • Material Science:

    • Utilized in the development of novel materials with specific properties.
    • Incorporated into polymers and other advanced materials for research purposes.
  • Chemical Biology:

    • Explored for its interactions with biological molecules and potential as a probe in biochemical studies.
    • Used in the design of molecular tools for studying biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1-(3-Bromopropyl)-3-methoxybenzene can be synthesized through several methods. One common method involves the bromination of 3-methoxybenzyl alcohol followed by a substitution reaction with 1,3-dibromopropane. The reaction typically proceeds as follows:

  • Bromination of 3-methoxybenzyl alcohol:

    • Reagents: 3-methoxybenzyl alcohol, hydrobromic acid (HBr), and a suitable solvent such as acetic acid.
    • Conditions: The reaction is carried out at a temperature of around 80-100°C.
    • Product: 3-methoxybenzyl bromide.
  • Substitution with 1,3-dibromopropane:

    • Reagents: 3-methoxybenzyl bromide, 1,3-dibromopropane, and a base such as potassium carbonate (K2CO3).
    • Conditions: The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at a temperature of 60-80°C.
    • Product: this compound.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

1-(3-Bromopropyl)-3-methoxybenzene undergoes various chemical reactions, including:

  • Nucleophilic Substitution:

    • Reagents: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
    • Conditions: Typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
    • Major Products: Substituted derivatives such as 1-(3-azidopropyl)-3-methoxybenzene or 1-(3-cyanopropyl)-3-methoxybenzene.
  • Elimination Reactions:

    • Reagents: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
    • Conditions: Conducted at elevated temperatures in solvents like ethanol or tert-butanol.
    • Major Products: Alkenes such as 3-methoxyphenylpropene.
  • Oxidation Reactions:

    • Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
    • Conditions: Typically performed in acidic or basic aqueous solutions.
    • Major Products: Oxidized derivatives such as 3-methoxybenzoic acid.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-methoxybenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 1-(3-Bromopropyl)benzene:

    • Similar structure but lacks the methoxy group.
    • Undergoes similar nucleophilic substitution and elimination reactions.
  • 1-(3-Bromopropyl)-4-methoxybenzene:

    • Similar structure with the methoxy group at the fourth position.
    • Exhibits similar reactivity but may have different steric and electronic effects.
  • 1-(3-Chloropropyl)-3-methoxybenzene:

    • Similar structure with a chlorine atom instead of bromine.
    • Undergoes similar reactions but with different reactivity due to the halogen’s nature.

Uniqueness:

1-(3-Bromopropyl)-3-methoxybenzene is unique due to the presence of both the bromopropyl and methoxy groups, which influence its reactivity and potential applications. The methoxy group can affect the electron density of the benzene ring, altering the compound’s behavior in various chemical reactions.

Properties

IUPAC Name

1-(3-bromopropyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISAIUHOJQKVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219592
Record name Anisole, m-(3-bromopropyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6943-97-1
Record name Anisole, m-(3-bromopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006943971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6943-97-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anisole, m-(3-bromopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Allyl bromide (25 mL, 0.28 mmol) was added to a solution of 3-(3-methoxyphenyl)propanol (8.8 g, 0.053 mol), N,N′-carbonyldiimidazole (9.6 g, 0.0605 mol) and CH3CN (45 mL) at room temperature. After 1.5 hr at rt and 1.5 hr at reflux, the reaction mixture was cooled, partitioned between EtOAc (250 mL) and H2O (300 mL), the organic layer washed with H2O (300mL), 5% HCl (200 mL), dilute NaHCO3 solution (200 mL), brine (300 mL), and dried (Na2SO4). Filtration and concentration to dryness gave the title compound.
Quantity
25 mL
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reactant
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8.8 g
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reactant
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[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Referring now to FIG. 1, wherein the compounds are assigned Roman numerals for identification schematically, the sequence of reactions involved in the synthesis of a specific embodiment, namely, 13β,17α-diethyl-17β-hydroxygon-4-en-3-one, is illustrated. 3-(m-Methoxyphenyl)propanol (I) is heated with phosphorus tribromide in benzene after dropwise addition in the cold to form 3-(m-methoxyphenyl)propyl bromide (II). This halogen compound (II) dissolved in tetrahydrofuran is condensed with sodium acetylide in liquid ammonia to obtain 5-(m-methoxyphenyl)-1-pentyne (III). Compound III is allowed to stand under nitrogen with water, 30% formalin, acetic acid, diethylamine, dioxan, and cuprous chloride a 70°C for about 12 hours, whereby there is obtained 1-diethylamino-6-(m-methoxyphenyl)-2-hexyne (IV), which is in turn hydrated in the presence of a mercury salt and sulfuric acid to form 1-diethylamino-6-(m-methoxyphenyl)-3-hexanone (V). The ketamine (V) may eliminate diethylamine on distillation to give the vinyl ketone 6-m-methoxyphenyl)-1-hexen-3-one (VI). Either the ketamine (V) or the ketone (VI), or mixtures thereof, is then reacted with 2-ethyl-1,3-cyclopentanedione (VII) under Michael condensation conditions, e.g. refluxing in methanolic potassium hydroxide to form 2-ethyl-2-[6-(m-methoxyphenyl)-3-oxohexyl]-1,3-cyclopentanedione (VIII).
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Compound 16-1 (2.00 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (3.58 g) and N-bromosuccinimide (2.40 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 15 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (2.07 g) as a pale-yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.58 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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